Ethyl 5-oxo-6,6,6-trifluorohexanoate

Beschreibung

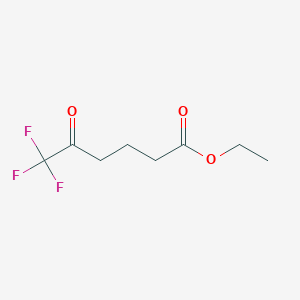

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 6,6,6-trifluoro-5-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F3O3/c1-2-14-7(13)5-3-4-6(12)8(9,10)11/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMXZMKTUGXGQQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20645674 | |

| Record name | Ethyl 6,6,6-trifluoro-5-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898776-52-8 | |

| Record name | Ethyl 6,6,6-trifluoro-5-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Strategic Transformations of Ethyl 5 Oxo 6,6,6 Trifluorohexanoate

Reactivity at the Active Methylene (B1212753) Center

The methylene group situated between the ester and the trifluoromethyl ketone (at the C-4 position) is activated by both electron-withdrawing groups, rendering the protons acidic and amenable to deprotonation to form a stabilized enolate. This enolate is a key intermediate for various carbon-carbon bond-forming reactions.

Enolization and Stereocontrolled Alkylation/Acylation Reactions

The presence of the ester and the trifluoromethyl ketone facilitates the formation of an enolate ion in the presence of a suitable base. The choice of base and reaction conditions can influence the regioselectivity of enolate formation, although the acidity of the C-4 protons is significantly enhanced.

Once formed, this nucleophilic enolate can participate in stereocontrolled alkylation and acylation reactions. The introduction of a substituent at the C-4 position can be achieved with high diastereoselectivity, particularly when chiral auxiliaries or catalysts are employed. The trifluoromethyl group can exert significant steric and electronic influence on the approach of the electrophile, thereby directing the stereochemical outcome of the reaction.

Table 1: Examples of Stereocontrolled Alkylations of β-Keto Esters This table is illustrative and based on general principles of β-keto ester reactivity, as specific data for Ethyl 5-oxo-6,6,6-trifluorohexanoate is not readily available in the searched literature.

| Electrophile | Chiral Catalyst/Auxiliary | Diastereomeric Ratio (d.r.) |

| Benzyl bromide | Chiral Phase-Transfer Catalyst | >95:5 |

| Methyl iodide | Chiral Ligand-Metal Complex | Up to 90:10 |

| Allyl bromide | Asymmetric Palladium Catalyst | >98:2 |

Knoevenagel Condensations and Related Carbon-Carbon Bond Forming Reactions

The active methylene group of this compound is a suitable substrate for Knoevenagel condensation reactions. This reaction involves the condensation with an aldehyde or ketone, typically catalyzed by a weak base, to form a new carbon-carbon double bond.

The general mechanism involves the base-catalyzed formation of the enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. Subsequent dehydration of the aldol-type intermediate yields the α,β-unsaturated product. The strong electron-withdrawing nature of the trifluoromethyl and ester groups enhances the acidity of the methylene protons, facilitating the initial deprotonation step.

Chemical Transformations of the Ketone Moiety

The trifluoromethyl ketone group is a highly electrophilic center, susceptible to a range of nucleophilic attacks and reductive transformations. The electron-withdrawing trifluoromethyl group significantly activates the carbonyl carbon.

Reductive Pathways to Fluorinated Hydroxy Esters (e.g., Chemo- and Stereoselective Reductions)

The ketone functionality can be selectively reduced to a hydroxyl group, yielding ethyl 5-hydroxy-6,6,6-trifluorohexanoate. Various reducing agents can be employed for this transformation, with the choice of reagent influencing the chemo- and stereoselectivity of the reaction.

For instance, sodium borohydride (B1222165) is a common reagent for the reduction of ketones. For stereoselective reductions, chiral reducing agents or catalysts can be employed to produce a specific enantiomer of the resulting alcohol. Biocatalysts, such as ketoreductases, have also been shown to be effective in the enantioselective reduction of trifluoromethyl ketones.

Table 2: Examples of Reagents for the Reduction of Trifluoromethyl Ketones This table provides general examples of reagents used for similar transformations.

| Reducing Agent/System | Stereoselectivity | Typical Yield |

| Sodium Borohydride (NaBH₄) | Generally low | High |

| (R)- or (S)-CBS Reagent | High (enantioselective) | Good to High |

| Ketoreductase (biocatalyst) | Excellent (enantioselective) | Variable |

| Catalytic Hydrogenation (e.g., H₂, Ru-BINAP) | High (enantioselective) | High |

Derivatization to Imines, Hydrazones, and Oximes

The electrophilic carbonyl carbon of the trifluoromethyl ketone readily reacts with primary amines and their derivatives to form a variety of C=N double bond-containing compounds.

Imines (Schiff bases) are formed through the reaction with primary amines.

Hydrazones are synthesized by condensation with hydrazine (B178648) or substituted hydrazines. These derivatives are often crystalline solids and can be useful for characterization. The reaction of β-dicarbonyl compounds with hydrazines is a common method for the synthesis of pyrazoles.

Oximes are produced from the reaction with hydroxylamine (B1172632).

These derivatization reactions are typically carried out under mildly acidic conditions to facilitate the dehydration of the hemiaminal intermediate.

Nucleophilic Addition Reactions to the Trifluoromethyl Ketone

The pronounced electrophilicity of the carbonyl carbon in the trifluoromethyl ketone moiety facilitates nucleophilic addition reactions. A wide range of nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithium compounds) and enolates, can add to the carbonyl group to form tertiary alcohols.

The stereochemical outcome of these additions can often be controlled by using chiral nucleophiles or by substrate-controlled diastereoselection, where the existing stereochemistry in the molecule influences the trajectory of the incoming nucleophile.

Modifications of the Ethyl Ester Functionality

The ethyl ester group of this compound can be readily converted into other functional groups such as carboxylic acids, alternative esters, and amides, providing pathways to a variety of fluorinated derivatives.

The conversion of the ethyl ester to its corresponding carboxylic acid, 5-oxo-6,6,6-trifluorohexanoic acid, is a fundamental transformation. This hydrolysis can be achieved under either acidic or basic conditions. aklectures.comvanderbilt.edu

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄ or HCl) and water, the ester undergoes hydrolysis. The reaction is initiated by the protonation of the ester carbonyl, which enhances its electrophilicity, followed by nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification): Treatment with an aqueous base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), results in the formation of the carboxylate salt. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the ester carbonyl. A subsequent acidification step is required to protonate the carboxylate salt and yield the final carboxylic acid.

These methods provide a direct route to the β-keto acid, a valuable intermediate for further synthetic manipulations. mdpi.com However, it is important to note that β-keto acids can be prone to decarboxylation, especially upon heating. rsc.org

Transesterification is a process where the ethyl group of the ester is exchanged with a different alkyl or aryl group from an alcohol. This reaction is typically catalyzed by either an acid or a base and is useful for modifying the ester functionality to suit specific synthetic needs or to alter the physical properties of the molecule. rsc.orgnih.gov The reaction is reversible, and often, the alcohol reactant is used in large excess to drive the equilibrium toward the desired product. nih.gov

Selective transesterification of β-keto esters is a well-established transformation in organic synthesis. rsc.orgrsc.org The process can be catalyzed by various agents, including protic acids, Lewis acids, organic bases, and enzymes. rsc.orgnih.gov

| Alcohol Reactant | Product Name | Product Structure |

|---|---|---|

| Methanol (CH₃OH) | Mthis compound | CF₃C(=O)CH₂CH₂C(=O)OCH₃ |

| Benzyl alcohol (BnOH) | Benzyl 5-oxo-6,6,6-trifluorohexanoate | CF₃C(=O)CH₂CH₂C(=O)OBn |

| Isopropanol (i-PrOH) | Isopropyl 5-oxo-6,6,6-trifluorohexanoate | CF₃C(=O)CH₂CH₂C(=O)O-iPr |

The synthesis of fluorinated amides from this compound can be accomplished through several routes. Direct reaction of the ester with an amine is possible but often requires harsh conditions or specific catalysts. A more common and milder approach involves a two-step process: first, the hydrolysis of the ester to the corresponding carboxylic acid (5-oxo-6,6,6-trifluorohexanoic acid), followed by a standard amide coupling reaction. lookchemmall.comresearchgate.net In this second step, the carboxylic acid is activated with a coupling agent (e.g., DCC, EDC) and then reacted with the desired primary or secondary amine to form the amide bond.

This two-step sequence provides a versatile and high-yielding pathway to a wide array of N-substituted fluorinated amides, which are of significant interest in medicinal and materials chemistry.

| Amine Reactant | Product Name | Product Structure |

|---|---|---|

| Ammonia (NH₃) | 5-Oxo-6,6,6-trifluorohexanamide | CF₃C(=O)CH₂CH₂C(=O)NH₂ |

| Aniline (PhNH₂) | N-Phenyl-5-oxo-6,6,6-trifluorohexanamide | CF₃C(=O)CH₂CH₂C(=O)NHPh |

| Diethylamine (Et₂NH) | N,N-Diethyl-5-oxo-6,6,6-trifluorohexanamide | CF₃C(=O)CH₂CH₂C(=O)NEt₂ |

Diastereoselective and Enantioselective Transformations Guided by the Trifluoromethyl Group

The trifluoromethyl (CF₃) group exerts a profound influence on the reactivity of the adjacent ketone. Its strong electron-withdrawing nature and significant steric bulk are key factors in controlling the stereochemical outcome of reactions at the C5-carbonyl. mdpi.comdocumentsdelivered.com

The CF₃ group plays a critical role in directing the stereochemical course of nucleophilic additions to the ketone carbonyl, leading to the formation of one diastereomer preferentially over the other. nih.govorganic-chemistry.org For instance, in the reduction of the ketone to a secondary alcohol, the bulky CF₃ group dictates the trajectory of the incoming nucleophile (e.g., a hydride).

According to established models of asymmetric induction, the nucleophile will preferentially attack from the face opposite the largest substituent to minimize steric hindrance. The trifluoromethyl group, with its considerable steric demand, effectively shields one face of the carbonyl, forcing the reagent to approach from the less hindered side. This steric guidance is a powerful tool for establishing a new stereocenter at the C5 position with a predictable configuration relative to other stereocenters that may be present or subsequently introduced.

| Reducing Agent | Anticipated Major Diastereomer | Rationale |

|---|---|---|

| Sodium borohydride (NaBH₄) | Diastereomer A | Steric approach control; hydride attacks from the face opposite the CF₃ group. |

| Lithium tri-sec-butylborohydride (L-Selectride®) | Diastereomer A (Higher Selectivity) | Increased steric bulk of the reagent enhances facial selectivity. |

The electronic and steric properties of the trifluoromethyl group are instrumental in achieving high levels of enantioselectivity in asymmetric transformations of the ketone. acs.orgmdpi.com In catalytic asymmetric reductions, the CF₃ group enhances the electrophilicity of the carbonyl carbon and plays a key role in the substrate's interaction with the chiral catalyst. mdpi.comnih.gov

Catalytic systems, such as the Corey-Bakshi-Shibata (CBS) reduction or Noyori-type asymmetric hydrogenations, are highly effective for the enantioselective reduction of ketones. nrochemistry.comharvard.edunrochemistry.com In these reactions, the ketone coordinates to the chiral catalyst in a specific orientation. The trifluoromethyl group, due to its size and electronic nature, can enforce a well-defined substrate-catalyst complex, leading to a highly organized transition state. acs.orgnrochemistry.com This organization ensures that the hydride is delivered to one face of the ketone almost exclusively, resulting in the formation of one enantiomer of the corresponding alcohol in high enantiomeric excess (e.e.). acs.orgnih.gov

| Catalyst System | Reaction Type | Typical Enantiomeric Excess (e.e.) for Trifluoromethyl Ketones |

|---|---|---|

| (R)-CBS-Oxazaborolidine / BH₃ | Asymmetric Reduction | Often >90% e.e. nih.govresearchgate.net |

| Ru-BINAP Complexes / H₂ | Asymmetric Hydrogenation | Can exceed 95% e.e. nrochemistry.comwikipedia.org |

| Chiral Organomagnesium Amides (COMAs) | Asymmetric Reduction | Up to 98:2 er (enantiomeric ratio) reported for similar ketones. acs.org |

Applications of Ethyl 5 Oxo 6,6,6 Trifluorohexanoate in Advanced Organic Synthesis

Foundation as a Versatile Synthetic Building Block in Multistep Synthesis

The trifluoromethyl group in Ethyl 5-oxo-6,6,6-trifluorohexanoate imparts unique chemical and physical properties to the molecule, making it an attractive starting material for multistep synthesis. The strong electron-withdrawing nature of the trifluoromethyl group enhances the reactivity of the adjacent carbonyl group and influences the acidity of the α-protons, thereby facilitating a variety of chemical transformations.

The presence of both a ketone and an ester functional group allows for selective reactions at different sites of the molecule. For instance, the ketone can undergo reactions such as aldol (B89426) condensations, Wittig reactions, and reductions, while the ester can be hydrolyzed, transesterified, or converted into an amide. This differential reactivity is instrumental in the stepwise construction of complex molecular frameworks.

Furthermore, the β-dicarbonyl moiety can be utilized in various carbon-carbon bond-forming reactions, including alkylations and acylations at the α-position. These reactions are fundamental to extending the carbon chain and introducing additional functional groups, which are crucial steps in the total synthesis of natural products and other complex organic molecules.

The incorporation of fluorine into organic molecules can significantly alter their biological properties, such as metabolic stability and binding affinity. This compound serves as a valuable precursor for the synthesis of a diverse range of organic scaffolds containing the trifluoromethyl group. The trifluoromethylated keto-ester functionality can be transformed into various cyclic and acyclic structures, thereby introducing the fluorine-containing moiety into the target molecule. This is particularly important in medicinal chemistry, where the strategic placement of fluorine atoms can lead to the development of more effective therapeutic agents.

Precursor in the Synthesis of Fluorine-Containing Heterocyclic Systems

Heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring. This compound is a key starting material for the synthesis of a variety of fluorine-containing heterocyclic systems.

The dicarbonyl nature of this compound makes it an ideal substrate for condensation reactions with dinucleophiles to form a wide range of heterocyclic rings. For example, reaction with hydrazines can yield pyrazoles, while reaction with hydroxylamine (B1172632) can produce isoxazoles. Similarly, condensation with ureas or thioureas can lead to the formation of pyrimidines and thiopyrimidines, respectively.

The trifluoromethyl group plays a crucial role in these cyclization reactions, often influencing the regioselectivity and the properties of the resulting heterocyclic compounds. The synthesis of such fluorinated heterocycles is of great interest due to their potential applications in drug discovery and materials science.

| Reactant | Resulting Heterocycle |

| Hydrazine (B178648) | Trifluoromethyl-substituted pyrazole (B372694) |

| Hydroxylamine | Trifluoromethyl-substituted isoxazole |

| Urea | Trifluoromethyl-substituted pyrimidine |

| Thiourea | Trifluoromethyl-substituted thiopyrimidine |

Contributions to Bioactive Molecule Synthesis

The unique properties conferred by the trifluoromethyl group make this compound a valuable intermediate in the synthesis of bioactive molecules. The incorporation of fluorine can enhance the lipophilicity and metabolic stability of a drug candidate, leading to improved pharmacokinetic properties.

Fluorinated amino acids are of significant interest in the design of peptides and proteins with enhanced stability and biological activity. beilstein-journals.orgnih.gov this compound can serve as a precursor for the synthesis of novel fluorinated amino acids. For example, the keto group can be converted to an amino group through reductive amination, and subsequent manipulation of the ester group can lead to the desired amino acid structure.

Design and Synthesis of Fluorinated Enzyme Inhibitors and Other Pharmaceutical Leads

The introduction of fluorine atoms into drug candidates can significantly enhance their metabolic stability, bioavailability, and binding affinity to biological targets. nih.govacs.orgresearchgate.net this compound serves as a key starting material for the synthesis of various fluorinated heterocyclic compounds, which are common scaffolds in medicinal chemistry. The trifluoromethyl group, in particular, is a highly sought-after moiety in drug design due to its ability to modulate the electronic and lipophilic properties of a molecule. nih.gov

The reactivity of the dicarbonyl functionality in this compound allows for its participation in a variety of cyclization and condensation reactions to form complex molecular architectures. For instance, its reaction with hydrazines can yield trifluoromethyl-substituted pyrazoles, a class of compounds known for their diverse biological activities, including enzyme inhibition. Similarly, reactions with amidines or ureas can lead to the formation of fluorinated pyrimidines, which are core structures in many therapeutic agents.

While specific examples of enzyme inhibitors directly synthesized from this compound are not extensively documented in publicly available literature, the established reactivity of analogous fluorinated β-keto esters provides a strong basis for its potential in this area. researchgate.net The general synthetic strategies involving these precursors are widely applied in the development of new pharmaceutical leads.

Utility in Agrochemical and Materials Science Development

The influence of fluorinated compounds extends beyond pharmaceuticals into the realms of crop protection and materials science. The unique properties imparted by fluorine, such as enhanced stability and altered biological activity, are highly advantageous in these sectors.

Integration into Agrochemical Active Ingredient Synthesis

The synthesis of novel pesticides and herbicides often relies on the incorporation of fluorinated moieties to enhance their efficacy and selectivity. Trifluoromethyl-containing heterocycles, for which this compound is a potential precursor, are prevalent in modern agrochemicals. google.comgoogle.comguidechem.com For example, the pyrazole ring system is a key component in several commercial fungicides and insecticides.

The synthetic utility of related fluorinated keto-esters, such as ethyl 4,4,4-trifluoroacetoacetate, in producing agrochemical intermediates is well-established. google.comgoogle.comguidechem.comguidechem.com These compounds undergo reactions like the Biginelli or Hantzsch condensations to produce a variety of heterocyclic structures that form the backbone of active ingredients. researchgate.net By analogy, this compound offers a pathway to a distinct set of fluorinated building blocks for the agrochemical industry.

Synthesis of Fluorinated Polymers and Specialty Materials

Fluoropolymers are a class of materials renowned for their exceptional chemical resistance, thermal stability, and low surface energy. researchgate.netnih.govresearchgate.net These properties make them indispensable in a wide range of applications, from high-performance coatings and seals to advanced electronic components. The synthesis of fluoropolymers typically involves the polymerization of fluorinated monomers.

Future Research Directions and Overarching Challenges in Ethyl 5 Oxo 6,6,6 Trifluorohexanoate Chemistry

Innovation in Sustainable and Efficient Synthetic Methodologies

The development of environmentally benign and economically viable synthetic routes to Ethyl 5-oxo-6,6,6-trifluorohexanoate and related fluoroketones is a paramount objective. Current synthetic approaches often rely on harsh reagents and generate considerable waste, necessitating a paradigm shift towards greener alternatives.

Development of Green Chemistry Principles in Fluoroketone Synthesis

The integration of green chemistry principles into the synthesis of fluoroketones is a critical area of future research. This involves a move away from traditional stoichiometric reagents and metal catalysts towards more sustainable approaches.

Metal-Free and Catalyst-Free Processes: A significant challenge lies in the development of metal-free synthetic routes. Recent advancements in the oxyfluorination of olefins have demonstrated the potential for metal-free and green catalytic systems for the synthesis of α-fluoroketones. montclair.edunih.gov Future work should focus on adapting these principles to the synthesis of γ-trifluoromethyl-β-keto esters like this compound. Catalyst-free methods, potentially utilizing microwave irradiation or other alternative energy sources, could further enhance the sustainability of these processes.

Continuous Flow Processes: Continuous flow chemistry offers numerous advantages over traditional batch processing, including improved safety, scalability, and efficiency. The application of continuous flow technology to trifluoromethylation reactions is a promising avenue for the synthesis of this compound. Flow chemistry can enable the use of hazardous reagents in a more controlled manner and facilitate the optimization of reaction conditions. Research into visible light-induced preparations of α-trifluoromethyl ketones in continuous flow systems, catalyzed by organic dyes like Eosin Y, provides a blueprint for future developments in this area.

Exploration of Novel and Readily Accessible Trifluoromethylating Reagents

The availability and reactivity of trifluoromethylating reagents are central to the efficient synthesis of this compound. While several effective reagents exist, the development of more accessible, safer, and cost-effective alternatives remains a key challenge.

Electrophilic, Nucleophilic, and Radical Reagents: The trifluoromethylation of β-keto esters can be achieved through electrophilic, nucleophilic, or radical pathways. Electrophilic reagents like Umemoto's and Togni's reagents have proven effective for the trifluoromethylation of β-keto esters. Nucleophilic trifluoromethylation, often employing the Ruppert-Prakash reagent (TMSCF₃), is another powerful strategy. nih.gov More recently, systems based on fluoroform (HCF₃) in combination with a base are emerging as a more atom-economical approach. nih.govorganic-chemistry.org Radical trifluoromethylation, initiated by photoredox catalysis or other means, offers a complementary approach. Future research should focus on the development of new reagents within each of these classes with improved reactivity, selectivity, and safety profiles.

| Reagent Class | Example Reagents | Advantages | Challenges |

| Electrophilic | Umemoto's reagents, Togni's reagents | Commercially available, well-established reactivity | Can be expensive, may require harsh conditions |

| Nucleophilic | Ruppert-Prakash reagent (TMSCF₃), Fluoroform (HCF₃)/base systems | High efficiency, milder conditions for some substrates | TMSCF₃ is moisture sensitive, HCF₃ requires careful handling |

| Radical | CF₃I, CF₃SO₂Cl (with initiator) | Tolerant of various functional groups, mild conditions | Can lack selectivity, may require photocatalysts |

Expansion of Asymmetric Catalysis for Stereocontrolled Synthesis

The introduction of stereocenters in a controlled manner is a fundamental challenge in organic synthesis, particularly for compounds intended for biological applications. For derivatives of this compound, the development of asymmetric catalytic methods is crucial for accessing enantiomerically pure materials.

Discovery of New Chiral Catalysts and Ligand Systems

The design and synthesis of novel chiral catalysts and ligands are at the heart of asymmetric synthesis. For the stereocontrolled synthesis of fluorinated β-keto esters, both metal-based and organocatalytic systems have shown promise.

Chiral Metal Complexes: A variety of chiral metal complexes, including those based on copper, titanium, and rare earth metals, have been successfully employed in the asymmetric fluorination and trifluoromethylation of β-keto esters. nih.govorganic-chemistry.org The development of new ligand scaffolds that can effectively control the stereochemical outcome of the reaction is a continuous area of research. The ideal ligand should be readily synthesizable, stable, and capable of inducing high levels of enantioselectivity.

Organocatalysis: Chiral organocatalysts, such as cinchona alkaloids and their derivatives, have emerged as powerful tools for asymmetric transformations. montclair.edu These metal-free catalysts offer a more sustainable alternative to traditional metal-based systems. Future efforts will likely focus on the development of more active and selective organocatalysts for the asymmetric trifluoromethylation of β-keto esters and related substrates.

Precision Control Over Enantiomeric and Diastereomeric Ratios

Achieving high levels of both enantiomeric and diastereomeric control is a significant challenge, especially when creating multiple stereocenters. For this compound, subsequent reactions at the ketone or α-carbon can generate new stereocenters.

The diastereoselective reduction of the ketone functionality in α-trifluoromethyl-β-keto esters to afford α-trifluoromethyl-β-hydroxy esters with two adjacent stereocenters has been demonstrated. acs.org Future research should aim to develop highly stereocontrolled methods for a wider range of transformations, allowing for the precise synthesis of all possible stereoisomers of functionalized this compound derivatives. This will require a deep understanding of the factors that govern the stereochemical outcome of these reactions, including the nature of the catalyst, substrate, and reaction conditions.

Advanced Mechanistic and Computational Investigations

A thorough understanding of reaction mechanisms is fundamental to the development of more efficient and selective synthetic methods. For the synthesis of this compound, both experimental and computational studies are needed to elucidate the intricate details of the trifluoromethylation process.

Mechanistic Studies of Trifluoromethylation: The mechanism of trifluoromethylation can vary significantly depending on the reagent and reaction conditions. For example, copper-catalyzed trifluoromethylation reactions are often proposed to proceed through radical pathways involving single-electron transfer (SET) steps. organic-chemistry.orgnih.gov Experimental techniques such as radical trapping experiments and kinetic studies can provide valuable insights into these mechanisms.

Computational Chemistry and DFT Studies: Density Functional Theory (DFT) and other computational methods have become indispensable tools for studying reaction mechanisms. montclair.edunih.gov Computational studies can be used to model reaction pathways, identify transition states, and predict the stereochemical outcome of asymmetric reactions. For the trifluoromethylation of β-keto esters, DFT calculations can help to understand the role of the catalyst, the nature of the reactive intermediates, and the factors that control the regioselectivity and stereoselectivity of the reaction. Future computational work will likely focus on more complex systems, providing a deeper understanding that can guide the rational design of new catalysts and reaction conditions for the synthesis of this compound.

In-depth Studies of Reaction Kinetics and Thermodynamics

A significant challenge in harnessing the full synthetic potential of this compound lies in the limited understanding of its reaction kinetics and thermodynamics. The electron-withdrawing nature of the trifluoromethyl group profoundly influences the reactivity of the adjacent carbonyl group, but quantitative data on these effects are scarce. ontosight.ai Future research should prioritize comprehensive kinetic studies on various transformations involving this compound. For instance, investigating the rates of enolate formation under different basic conditions would provide crucial insights for controlling regioselectivity in alkylation and condensation reactions.

A study on the kinetics of the reaction of β-alkoxyvinyltrifluoromethyl ketones with nucleophiles containing amino groups has provided a starting point for understanding the reactivity of similar structures. scilit.com Expanding such studies to this compound would be invaluable.

Furthermore, thermodynamic studies are essential to predict reaction equilibria and product stability. For example, determining the equilibrium constants for the hydration of the ketone carbonyl, a common phenomenon in trifluoromethyl ketones, would be critical for optimizing reactions where the ketone moiety is intended to react. beilstein-journals.org

Table 1: Proposed Kinetic and Thermodynamic Studies for this compound

| Study Type | Reaction | Parameters to be Determined | Potential Impact |

|---|---|---|---|

| Kinetic Analysis | Base-catalyzed enolization | Rate constants, activation energies | Optimization of regioselective functionalization |

| Thermodynamic Analysis | Ketalization/Acetalization | Equilibrium constants, Gibbs free energy | Development of effective protecting group strategies |

| Kinetic Analysis | Nucleophilic addition to the carbonyl | Reaction rates with various nucleophiles | Understanding of chemoselectivity |

Predictive Modeling for Rational Catalyst and Reaction Design

The integration of computational chemistry and catalysis offers a powerful approach to accelerate the development of new reactions and processes. mdpi.comresearchgate.netmdpi.comscilit.com For this compound, predictive modeling can play a pivotal role in designing catalysts and reaction conditions for selective transformations. The combination of experimental and computational methods is crucial for rationalizing catalytic activity and predicting reaction outcomes. researchgate.net

Density Functional Theory (DFT) calculations, for instance, can be employed to model transition states of potential reactions, providing insights into activation barriers and reaction pathways. acs.org This information can guide the selection or design of catalysts that lower the activation energy for a desired transformation while disfavoring side reactions. For example, in the context of asymmetric reductions of the keto group, computational screening of various chiral catalysts could identify promising candidates for achieving high enantioselectivity, a crucial aspect in the synthesis of bioactive molecules. nih.gov

Moreover, modeling can help in understanding and predicting the regioselectivity of reactions. For a molecule with multiple reactive sites like this compound, predicting whether a reagent will attack the ketone, the ester, or an α-carbon is a significant challenge. Computational models can calculate local electronic properties and steric accessibility to forecast the most likely site of reaction under specific conditions. researchgate.net

Exploration of Unconventional Reactivity and Novel Transformations

Beyond well-established reactions, the future of this compound chemistry lies in the discovery of novel transformations that leverage its unique electronic and steric properties. This includes the development of cascade and domino reactions, as well as methodologies for highly selective functionalization.

Development of New Cascade and Domino Reactions

Cascade and domino reactions, where multiple bond-forming events occur in a single synthetic operation, represent a highly efficient strategy for the rapid construction of complex molecules from simple precursors. ikiam.edu.ec The bifunctional nature of this compound makes it an ideal substrate for the development of such processes.

For example, a domino reaction could be initiated by a nucleophilic attack on the ketone, followed by an intramolecular cyclization involving the ester moiety. The development of such reactions would provide access to a wide range of trifluoromethyl-substituted heterocyclic compounds, which are of significant interest in medicinal and agrochemical research. nih.gov Research in this area could draw inspiration from existing domino reactions involving fluorinated building blocks to create novel molecular scaffolds. researchgate.net

Table 2: Potential Domino Reactions Involving this compound

| Initiating Reagent | Proposed Reaction Sequence | Potential Product Class |

|---|---|---|

| Dinucleophile (e.g., hydrazine (B178648), hydroxylamine) | Condensation with ketone, intramolecular cyclization with ester | Trifluoromethylated pyrazolones or isoxazolones |

| Michael donor and a nucleophile | Michael addition to an activated derivative, subsequent intramolecular cyclization | Highly substituted carbocyclic or heterocyclic systems |

Chemo- and Regioselective Functionalization of Complex Derivatives

A major challenge in synthetic chemistry is the ability to selectively modify one functional group in the presence of others. nih.gov For derivatives of this compound that may contain additional reactive sites, the development of highly chemo- and regioselective functionalization methods is paramount.

For instance, achieving selective C-H functionalization at a specific position within a complex derivative of this compound would be a significant advancement. researchgate.net This could involve the use of directing groups that position a catalyst to activate a particular C-H bond. Similarly, developing catalytic systems that can differentiate between the ketone and ester carbonyls for nucleophilic attack would open up new avenues for synthetic diversification. acs.org

The presence of the trifluoromethyl group can also be exploited to influence regioselectivity. For example, in electrophilic aromatic substitution reactions of aryl derivatives of this compound, the strong electron-withdrawing nature of the trifluoromethyl group can direct incoming electrophiles to specific positions on the aromatic ring. nih.gov A deeper understanding of these directing effects is a key area for future research.

Q & A

Q. How to design kinetic studies for ester hydrolysis under physiological conditions?

- Methodological Answer :

- Buffer Systems : Use phosphate buffer (pH 7.4) at 37°C. Monitor hydrolysis via UV-Vis (loss of ester absorbance at ~220 nm).

- Quenching Methods : Acidify aliquots at timed intervals to arrest reactions.

- LC-MS Quantification : Compare hydrolysis rates with control esters (e.g., ethyl acetate) to isolate trifluoromethyl effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.